Bis(benzo[b]thiophen-2-yl)dimethylsilane
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Overview
Description
Bis(benzo[b]thiophen-2-yl)dimethylsilane is an organosilicon compound that features two benzo[b]thiophene groups attached to a dimethylsilane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(benzo[b]thiophen-2-yl)dimethylsilane typically involves the coupling of benzo[b]thiophene derivatives with dimethylchlorosilane. One common method is the palladium-catalyzed cross-coupling reaction, where benzo[b]thiophene is reacted with dimethylchlorosilane in the presence of a palladium catalyst and a base . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling reactive intermediates and catalysts.
Chemical Reactions Analysis
Types of Reactions
Bis(benzo[b]thiophen-2-yl)dimethylsilane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the benzo[b]thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the benzo[b]thiophene rings.
Substitution: The silicon atom can participate in substitution reactions, where the dimethyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions at the silicon center.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Scientific Research Applications
Bis(benzo[b]thiophen-2-yl)dimethylsilane has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific optical and electronic properties.
Medicinal Chemistry: The benzo[b]thiophene moiety is known for its biological activity, and derivatives of this compound may have potential as pharmaceutical agents.
Mechanism of Action
The mechanism by which bis(benzo[b]thiophen-2-yl)dimethylsilane exerts its effects is primarily related to its electronic structure. The benzo[b]thiophene rings can participate in π-π interactions, and the silicon atom can influence the compound’s overall electronic properties. These interactions can affect the compound’s behavior in electronic devices and its reactivity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Bis(thiophen-2-yl)dimethylsilane: Similar structure but with thiophene rings instead of benzo[b]thiophene.
Bis(benzo[b]furan-2-yl)dimethylsilane: Contains benzo[b]furan rings instead of benzo[b]thiophene.
Bis(benzo[b]selenophen-2-yl)dimethylsilane: Features benzo[b]selenophene rings.
Uniqueness
Bis(benzo[b]thiophen-2-yl)dimethylsilane is unique due to the presence of benzo[b]thiophene rings, which provide distinct electronic and steric properties compared to other similar compounds. These properties can enhance its performance in specific applications, such as organic electronics and materials science .
Properties
CAS No. |
124052-10-4 |
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Molecular Formula |
C18H16S2Si |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
bis(1-benzothiophen-2-yl)-dimethylsilane |
InChI |
InChI=1S/C18H16S2Si/c1-21(2,17-11-13-7-3-5-9-15(13)19-17)18-12-14-8-4-6-10-16(14)20-18/h3-12H,1-2H3 |
InChI Key |
PDNJUDWNHVZGAN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC2=CC=CC=C2S1)C3=CC4=CC=CC=C4S3 |
Origin of Product |
United States |
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